5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644831
InChI: InChI=1S/C9H9BrN2O/c1-9(2)7-5(11-8(9)13)3-4-6(10)12-7/h3-4H,1-2H3,(H,11,13)
SMILES: CC1(C2=C(C=CC(=N2)Br)NC1=O)C
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

CAS No.:

Cat. No.: VC13644831

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one -

Specification

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
IUPAC Name 5-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one
Standard InChI InChI=1S/C9H9BrN2O/c1-9(2)7-5(11-8(9)13)3-4-6(10)12-7/h3-4H,1-2H3,(H,11,13)
Standard InChI Key OQTXMUJCSNKYCR-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC(=N2)Br)NC1=O)C
Canonical SMILES CC1(C2=C(C=CC(=N2)Br)NC1=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one, reflects its bicyclic structure comprising a pyrrole ring fused to a pyridinone moiety. Key features include:

  • A bromine atom at the 5-position of the pyridinone ring, enhancing electrophilic substitution reactivity.

  • Two methyl groups at the 3-position, imparting steric hindrance and influencing regioselectivity in reactions.

  • A lactam group (cyclic amide) at the 2-position, enabling hydrogen bonding and participation in cyclization reactions.

The canonical SMILES representation, CC1(C2=C(C=CC(=N2)Br)NC1=O)C, and InChIKey OQTXMUJCSNKYCR-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.

Physicochemical Characteristics

Table 1 summarizes critical physicochemical properties:

PropertyValue
Molecular FormulaC9H9BrN2O\text{C}_9\text{H}_9\text{BrN}_2\text{O}
Molecular Weight241.08 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area41.5 Ų
Heavy Atom Count13

Derived from PubChem data, these properties influence solubility, stability, and reactivity. The bromine atom contributes significant molecular mass (33% of total weight), while the methyl groups enhance hydrophobicity.

Synthesis Methodologies

Core Formation and Bromination

The synthesis of 5-bromo-3,3-dimethylpyrrolo[3,2-b]pyridin-2-one typically involves a multi-step sequence:

  • Pyrrolopyridinone Core Construction: Cyclocondensation of aminopyridine derivatives with ketones or esters under acidic or basic conditions forms the bicyclic framework. For example, reacting 3-aminopyridin-2-one with dimethylacetylene dicarboxylate yields the pyrrolo[3,2-b]pyridine skeleton.

  • Bromination at C5: Electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr3\text{FeBr}_3) introduces the bromine substituent. The methyl groups at C3 direct bromination to the C5 position due to steric and electronic effects .

Patent-Based Innovations

A 2023 patent (WO2024015825A1) discloses a novel route to related brominated pyridines, offering insights into scalable methodologies :

  • Directed C-H Functionalization: A nickel-catalyzed coupling of 2-amino-3,5-dibromo-4-methylpyridine with methyl zinc reagents replaces the 3-bromo substituent with a methyl group, preserving the 5-bromo site.

  • Key Reaction Conditions:

    • Catalyst: NiCl2(dme)\text{NiCl}_2(\text{dme}) with bis(diphenylphosphino)ethane (dppe).

    • Temperature: 80–100°C in tetrahydrofuran (THF).

    • Yield: ~75% after hydrolysis of the directing group .

This method avoids harsh bromination conditions, enhancing selectivity and reducing byproducts.

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s reactive sites enable derivatization for drug discovery:

  • Suzuki-Miyaura Coupling: The 5-bromo group participates in palladium-catalyzed cross-couplings with aryl boronic acids, generating biaryl structures common in kinase inhibitors.

  • Lactam Functionalization: The 2-one group undergoes nucleophilic additions or reductions to form secondary amines or alcohols, pivotal in prodrug design.

Material Science Applications

Brominated pyrrolopyridinones serve as precursors for conductive polymers and metal-organic frameworks (MOFs). Their planar structure and halogen substituents facilitate π-π stacking and coordination with transition metals.

AspectProtocol
Personal Protective EquipmentNitrile gloves, lab coat, chemical goggles, and respirator with organic vapor cartridge.
VentilationUse in fume hood with ≥100 ft/min airflow.
StorageStore in airtight container under nitrogen at 2–8°C, away from oxidizers.
Spill ManagementAbsorb with inert material (vermiculite) and dispose as hazardous waste.

These protocols mitigate risks associated with exposure and degradation .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective methods to access chiral pyrrolopyridinones could enable synthesis of stereochemically complex therapeutics. Transition metal catalysts with chiral ligands (e.g., BINAP) remain underexplored for this scaffold .

Green Chemistry Approaches

Replacing bromine with sustainable halogenation agents (e.g., NaBr\text{NaBr}/H2O2) and optimizing solvent-free reactions could reduce environmental impact.

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